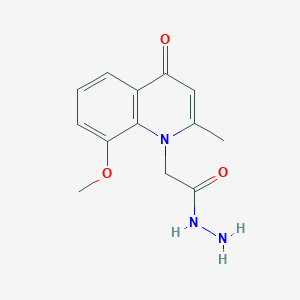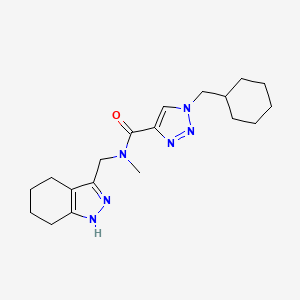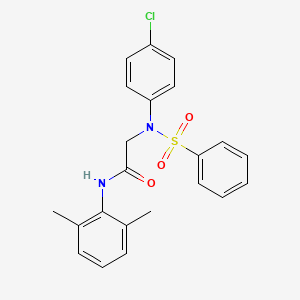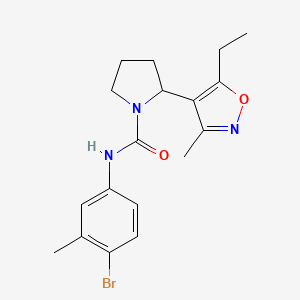![molecular formula C17H30N2O3S B6134537 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134537.png)
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a spirocyclic lactam that contains a diazaspirodecane scaffold, making it a unique and promising molecule for further investigation.
Wirkmechanismus
The mechanism of action of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood, and further research is required to elucidate its mode of action. However, preliminary studies have shown that this compound may act as a potent inhibitor of certain enzymes, such as proteases and kinases, that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one are still being explored. However, it has been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique spirocyclic lactam scaffold, which makes it a promising candidate for drug discovery and materials science applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it challenging to produce on a large scale.
Zukünftige Richtungen
There are several potential directions for future research on 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials based on the spirocyclic lactam scaffold of this compound, which could have applications in fields such as electronics and photonics.
Synthesemethoden
The synthesis of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclohexylmethylamine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide. This intermediate is then reacted with a spirocyclic lactam, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidine-2-one, in the presence of a Lewis acid, such as titanium tetrachloride, to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique structural features of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising candidate for various scientific research applications. One of the most significant potential applications of this compound is in medicinal chemistry and drug discovery. The spirocyclic lactam scaffold has been shown to have excellent bioactivity and pharmacological properties, making it an attractive target for the development of new drugs.
Eigenschaften
IUPAC Name |
7-(cyclohexylmethyl)-2-ethylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-2-23(21,22)19-12-10-17(14-19)9-6-11-18(16(17)20)13-15-7-4-3-5-8-15/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIKOCCKTZGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)

![5,5'-oxybis[2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6134514.png)

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6134524.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)
![1-(cyclohexylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1H-imidazole](/img/structure/B6134552.png)

